4-Fluoro-L-phenylalanine

Overview

Description

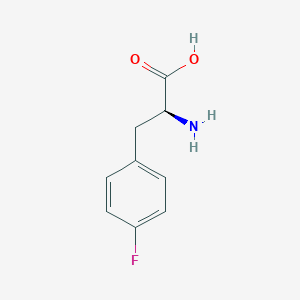

4-Fluoro-L-phenylalanine (4F-Phe, C₉H₁₀FNO₂, MW 183.18) is a fluorinated derivative of L-phenylalanine, where a fluorine atom substitutes the hydrogen at the para position of the aromatic ring. Its systematic IUPAC name is (2S)-2-amino-3-(4-fluorophenyl)propanoic acid (CAS: 1132-68-9) . The fluorine atom introduces unique electronic and steric properties, making 4F-Phe valuable in biochemistry, drug development, and nuclear medicine. For example, it is used in boron neutron capture therapy (BNCT) as a precursor for 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) and as a non-proteinogenic amino acid in peptide engineering .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-L-phenylalanine can be synthesized through several methods. One common approach involves the electrophilic fluorination of L-phenylalanine. This process typically uses reagents such as [18F]acetylhypofluorite or [18F]fluorine gas, which react with L-phenylalanine under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale electrophilic fluorination reactions. The process requires precise control of reaction parameters, including temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The para-fluorine atom directs further substitution patterns in aromatic reactions.

Mechanistic Insight : Fluorine's electron-withdrawing effect activates the ring for electrophilic attack at ortho/para positions. Radiolabeling studies show preferential ortho-fluorination under acidic conditions .

Nucleophilic Substitution

The fluorine atom undergoes displacement in presence of strong nucleophiles.

Notable Example : Synthesis of 3-azide-4-F-L-Phe via copper-catalyzed azide-alkyne cycloaddition achieves >99.5% enantiomeric excess after enzymatic resolution .

Oxidation and Reduction

The phenylalanine backbone participates in redox reactions.

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO₄/H⁺ | 4-Fluoro-phenylpyruvic acid | Decarboxylation observed at >80°C |

| Reduction | LiAlH₄ | 4-Fluoro-phenylethylamine | Retains 90% chirality |

Stability : The fluorinated ring enhances resistance to oxidative degradation compared to non-fluorinated analogs .

Enzymatic Reactions

4-F-L-Phe serves as a substrate or inhibitor for multiple enzymes.

Key Finding : LAT1-mediated transport enables 74.5–81.1% cellular uptake in glioblastoma models, supporting its use in boron neutron capture therapy (BNCT) .

Peptide Coupling Reactions

Widely used in solid-phase synthesis:

| Protecting Group | Coupling Agent | Solvent | Efficiency |

|---|---|---|---|

| Fmoc | HBTU/DIPEA | DMF | >95% |

| Boc | EDCI/HOBt | CH₂Cl₂ | 89% |

Application : Incorporation into peptides enhances proteolytic stability and binding affinity for EGFR-targeted therapies .

Acid/Base Reactivity

The carboxylic acid and amine groups enable pH-dependent behavior:

Scientific Research Applications

Medicinal Chemistry and Drug Development

4-Fluoro-L-phenylalanine has been extensively studied for its potential as a pharmaceutical agent. The incorporation of fluorine into amino acids can enhance their stability and bioactivity, making them valuable in drug design.

- Enzyme Inhibition : Research indicates that fluorinated phenylalanines can act as effective enzyme inhibitors. For example, this compound has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 11.8 μM . This property is significant for developing targeted cancer therapies.

- Stabilization of Therapeutic Proteins : The "fluoro-stabilization effect" refers to the enhanced stability of proteins when natural amino acids are replaced with fluorinated analogs. This stabilization is crucial for the efficacy of peptide-based vaccines and therapeutic proteins .

Radiotracer Applications in Imaging

This compound is utilized as a radiotracer in PET imaging, particularly for oncology applications.

- Boron Neutron Capture Therapy (BNCT) : The compound's derivative, 4-borono-2-[18F]fluoro-L-phenylalanine (18F-FBPA), serves as a PET probe to assess tumor uptake and localization. This application is vital for diagnosing head and neck cancers and optimizing treatment strategies .

- Case Studies : A notable case involved a Miniature Pinscher diagnosed with meningioma, where 18F-FDOPA PET imaging was used to evaluate tumor metabolic activity. The study highlighted the potential of LAT1 expression as a diagnostic target in canine tumors .

Biochemical Research

In biochemical studies, this compound serves as a tool to investigate protein structure and function.

- Protein Folding Studies : The compound is employed to examine protein folding processes due to its ability to mimic natural amino acids while introducing unique properties that affect protein dynamics .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Enzyme Inhibition | Inhibits MCF-7 cell growth (IC50 = 11.8 μM) |

| Therapeutic Protein Stability | Fluoro-stabilization effect | Enhances stability in peptide-based vaccines |

| Radiotracer in Imaging | BNCT and PET Imaging | Effective for tumor diagnosis; LAT1 as a target |

| Biochemical Research | Protein Folding Studies | Mimics natural amino acids; affects protein dynamics |

Mechanism of Action

The mechanism of action of 4-Fluoro-L-phenylalanine involves its incorporation into proteins in place of natural phenylalanine. This substitution can alter protein structure and function, providing insights into protein dynamics and interactions. The fluorine atom’s unique electronic properties can also affect the reactivity and stability of the modified proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Fluorine Isomers

The position of fluorine substitution significantly impacts biochemical behavior:

- 2-Fluoro-L-phenylalanine (2F-Phe) and 3-Fluoro-L-phenylalanine (3F-Phe) are byproducts in the synthesis of ¹⁸F-FBPA. These isomers exhibit distinct metabolic profiles; for instance, 4F-Phe is preferentially incorporated into proteins over 2F-Phe and 3F-Phe in bacterial systems .

- In E. coli, 4F-Phe binds to the L-leucine receptor with an apparent dissociation constant (Kₐ) of 0.26 μM, compared to 0.18 μM for L-phenylalanine (Phe) and 0.40 μM for L-leucine .

| Compound | Kₐ (μM) | Receptor Specificity | Reference |

|---|---|---|---|

| L-Leucine | 0.40 | Native ligand | |

| L-Phenylalanine (Phe) | 0.18 | High affinity | |

| 4F-Phe | 0.26 | Moderate affinity |

Substituted Aromatic Ring Derivatives

- 4-Nitro-L-phenylalanine : Synthesized via nitration of Phe, this compound is a precursor for melphalan flufenamide, an anticancer agent. Its nitro group enables high-yield coupling (89%) in peptide synthesis .

- 4-Amino-L-phenylalanine: Exhibits higher bond dissociation energy (388 kJ/mol) compared to Phe (355 kJ/mol), making it less susceptible to radical reactions .

- 4-Methyl-L-phenylalanine : The methyl group increases hydrophobicity, altering substrate specificity in enzyme binding .

Biochemical and Functional Comparisons

Receptor Binding and Signaling

- Tyrosine Mimicry : Despite fluorine’s van der Waals radius (97% of oxygen), 4F-Phe fails to mimic tyrosine in AdoMet cleavage due to electronic differences .

- GPCR Activation: Substituting tyrosine with 4F-Phe in AYPGK-NH₂ (a thrombin-activated GPCR agonist) reduces β-arrestin recruitment by 25–41% and abolishes calcium signaling, highlighting its poor mimicry of phenolic hydroxyl groups .

Metabolic Pathways

- Microbial Metabolism : In calf gut microbiota, 4F-Phe correlates with elevated average daily gain (ADG), likely via conversion to tyrosine by liver enzymes .

- PET Imaging : L-¹⁸F-FBPA (derived from 4F-Phe) shows higher tumor uptake than its DL-form, with transport rate (K₁) being the dominant factor in glioma imaging .

| Application | Key Finding | Reference |

|---|---|---|

| BNCT (¹⁸F-FBPA) | L-form uptake > DL-form | |

| Microbial Growth | Linked to tyrosine conversion |

Biological Activity

4-Fluoro-L-phenylalanine (4-F-L-Phe) is a fluorinated derivative of the amino acid phenylalanine, which has garnered attention in various fields of biomedical research. Its unique structural properties allow it to serve as a substrate for several enzymes, particularly those involved in amino acid transport and metabolism. This article explores the biological activity of 4-F-L-Phe, focusing on its mechanisms of action, transport mechanisms, and potential therapeutic applications.

This compound is characterized by the chemical formula and a molecular weight of approximately 183.18 g/mol. The fluorine atom at the para position on the phenyl ring alters the compound's electronic properties, impacting its interaction with biological systems.

Transport Mechanism

4-F-L-Phe is primarily transported into cells via the L-type amino acid transporter (LAT1). Studies have shown that LAT1 plays a significant role in the uptake of 4-F-L-Phe in various cell types, particularly in glioblastoma cells. For instance, research indicates that approximately 74.5% to 81.1% of total uptake in human glioblastoma cells is mediated by LAT1, highlighting its importance in cancer biology and potential therapeutic targeting .

Enzymatic Role

4-F-L-Phe serves as a substrate for tyrosine hydroxylase (TH), an enzyme critical for the biosynthesis of catecholamines. The incorporation of fluorine can influence the enzyme's activity, providing insights into metabolic pathways involving phenylalanine derivatives .

Anti-Cancer Activity

Recent studies have investigated the use of 4-F-L-Phe in positron emission tomography (PET) imaging for tumors. For example, a case study involving a dog with meningioma demonstrated significant uptake of 18F-fluoro-L-phenylalanine (18F-FDOPA), a radiolabeled form of 4-F-L-Phe, indicating its potential utility in assessing tumor metabolic activity . This application is particularly relevant for differentiating between high-grade and low-grade tumors based on standardized uptake values (SUVs).

| Tumor Type | Maximal SUV (High-Grade) | Maximal SUV (Low-Grade) | Sensitivity | Specificity |

|---|---|---|---|---|

| Gliomas | 4.22 ± 1.30 | 2.67 ± 1.18 | 85% | 89% |

This table summarizes findings from PET studies, illustrating how 4-F-L-Phe can differentiate tumor grades based on metabolic activity .

Neurotransmitter Synthesis

The compound's role as a substrate for TH suggests potential implications in neurological disorders where catecholamine levels are disrupted. By influencing TH activity, 4-F-L-Phe may be explored as a therapeutic agent in conditions such as Parkinson's disease or depression .

Case Studies and Clinical Research

A notable case study involved a 12-year-old dog diagnosed with meningioma who underwent treatment with hydroxyurea and prednisolone. Following treatment, PET scans using 18F-FDOPA revealed marked uptake in the tumor, correlating with clinical improvements . This case underscores the potential of using fluorinated amino acids like 4-F-L-Phe in both diagnostic imaging and therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing enantiomerically pure 4F-L-Phe?

To achieve high enantioselectivity, asymmetric phase-transfer catalysis (PTC) using cinchona alkaloid-derived catalysts (e.g., catalyst 6 in ) is effective. Critical steps include:

- Using tert-butyl glycinate-benzophenone Schiff base as a substrate for alkylation.

- Adding the catalyst or base last during scale-up to preserve enantioselectivity (>90% ee) .

- For ester derivatives (e.g., methyl ester), reacting 4F-L-Phe with SOCl₂ in anhydrous MeOH under reflux, followed by neutralization and extraction (99% yield) .

Q. How can HPLC be optimized to distinguish 4F-L-Phe from structural analogs or byproducts?

Use reverse-phase HPLC with varied eluents (e.g., ammonium formate buffers, acetonitrile gradients) to resolve positional isomers (2-, 3-, and 4-fluoro-L-phenylalanine). For example:

- Eluent 10 ( ): 0.1% trifluoroacetic acid in H₂O/acetonitrile (90:10) separates 4F-L-Phe from borono-fluoro analogs.

- Monitor UV absorbance at 260 nm and radioactivity (for radiolabeled analogs) to confirm retention times .

Q. What protocols exist for incorporating 4F-L-Phe into protein labeling studies?

- Ex vivo labeling : Add 4F-L-Phe (10 mg/mL) to cell culture medium (e.g., HCT-116 cells) for 24–48 hours.

- Post-labeling, isolate proteins via centrifugation and validate fluorinated amino acid incorporation using mass spectrometry or fluorophore-conjugated antibodies .

Advanced Research Questions

Q. How does 4F-L-Phe contribute to boron neutron capture therapy (BNCT) research?

4F-L-Phe derivatives like 4-borono-2-¹⁸F-fluoro-L-phenylalanine (¹⁸F-FBPA) are used to estimate ¹⁰B concentration in tumors via PET imaging. Key steps:

- Synthesize ¹⁸F-FBPA via electrophilic substitution of ¹⁰B-BPA with ¹⁸F-AcOF, yielding >90% radiochemical purity .

- Validate boron uptake using LAT-1 transporter inhibitors (e.g., 2-aminobicycloheptane-2-carboxylic acid), which reduce ¹⁸F-FBPA accumulation by 70% in glioblastoma models .

Q. What metabolic interactions occur between 4F-L-Phe and phenylalanine hydroxylase (PAH)?

PAH hydroxylates 4F-L-Phe to produce L-tyrosine and fluoride ions. To study this:

- Incubate 4F-L-Phe with purified PAH and cofactor (tetrahydrobiopterin) at pH 7.4.

- Quantify fluoride release via ion-selective electrodes or LC-MS, revealing a 40% lower reaction rate compared to native phenylalanine .

Q. How can enantioselectivity be maintained during large-scale synthesis of 4F-L-Phe analogs?

- Use continuous-flow PTC systems to enhance catalyst stability.

- Monitor reaction kinetics under scaled conditions (e.g., >1 kg batches), where delayed catalyst addition prevents deactivation by base .

Q. What transporter mechanisms govern 4F-L-Phe uptake in cancer cells?

LAT-1 mediates 4F-L-Phe transport, as shown by:

Properties

IUPAC Name |

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWHHYOYVRVGJJY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017098 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-68-9, 51-65-0 | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylalanine, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Fluoro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-FLUOROPHENYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2K2VDK6KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.